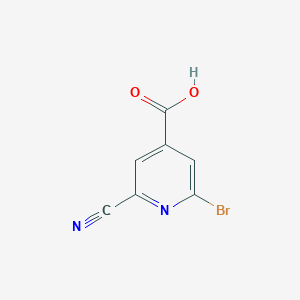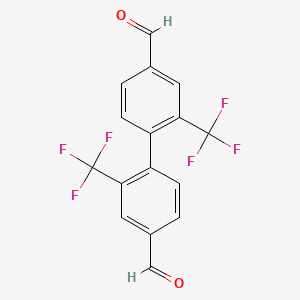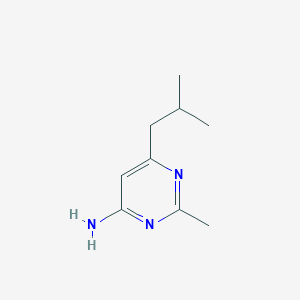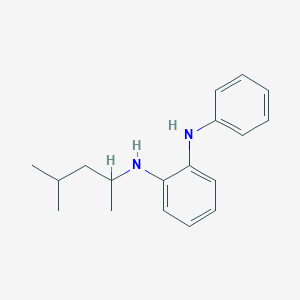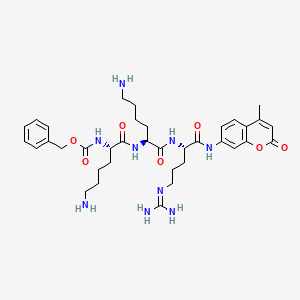
Z-Nle-KR-amc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Nle-KR-amc involves the stepwise assembly of the peptide chain, followed by the attachment of the fluorogenic group. The process typically begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The peptide chain is then assembled using solid-phase peptide synthesis (SPPS), where each amino acid is sequentially added to the growing chain. After the peptide chain is complete, the protecting groups are removed, and the fluorogenic group, 7-amino-4-methylcoumarin (AMC), is attached to the C-terminal end of the peptide .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .
化学反应分析
Types of Reactions
Z-Nle-KR-amc primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for cathepsin B, which cleaves the peptide bond between the lysine and arginine residues, releasing the fluorogenic AMC group .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in buffered solutions at physiological pH. Common reagents include buffers such as Tris-HCl, which maintain the pH at around 7.4. The reaction is often performed at 37°C to mimic physiological conditions .
Major Products Formed
The primary product of the enzymatic cleavage of this compound is the free AMC group, which emits fluorescence upon release. This fluorescence can be measured using a fluorometer, providing a quantitative readout of enzyme activity .
科学研究应用
Z-Nle-KR-amc has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some of its key applications include:
Enzyme Kinetics: this compound is used to study the kinetics of cathepsin B and other proteases.
Drug Screening: The compound is employed in high-throughput screening assays to identify potential inhibitors of cathepsin B.
Cell Biology: this compound is used to monitor cathepsin B activity in live cells.
Medical Diagnostics: The compound can be used in diagnostic assays to measure cathepsin B activity in biological samples, providing insights into disease states and progression.
作用机制
The mechanism of action of Z-Nle-KR-amc involves its recognition and cleavage by cathepsin B. Cathepsin B is a cysteine protease that cleaves peptide bonds at specific sites. When this compound is introduced into a system containing active cathepsin B, the enzyme cleaves the peptide bond between the lysine and arginine residues, releasing the AMC group. The free AMC group then emits fluorescence, which can be detected and measured .
相似化合物的比较
Z-Nle-KR-amc is unique in its specificity for cathepsin B and its ability to function over a broad pH range. Similar compounds include:
Z-Phe-Arg-AMC: Another fluorogenic substrate for cathepsin B, but it lacks the same level of specificity and is cleaved by other cysteine proteases.
Z-Arg-Arg-AMC: This substrate is used to monitor cathepsin B activity at neutral pH but shows minimal activity at acidic pH.
This compound stands out due to its high specificity for cathepsin B and its ability to monitor enzyme activity across a wide pH range, making it a versatile tool for various research applications .
属性
分子式 |
C36H51N9O7 |
|---|---|
分子量 |
721.8 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C36H51N9O7/c1-23-20-31(46)52-30-21-25(15-16-26(23)30)42-32(47)28(14-9-19-41-35(39)40)44-33(48)27(12-5-7-17-37)43-34(49)29(13-6-8-18-38)45-36(50)51-22-24-10-3-2-4-11-24/h2-4,10-11,15-16,20-21,27-29H,5-9,12-14,17-19,22,37-38H2,1H3,(H,42,47)(H,43,49)(H,44,48)(H,45,50)(H4,39,40,41)/t27-,28-,29-/m0/s1 |
InChI 键 |
ZDOZYKPKLYKZDY-AWCRTANDSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13438884.png)
![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
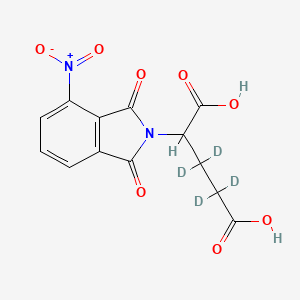
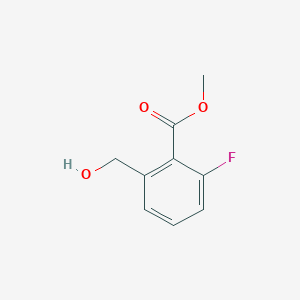


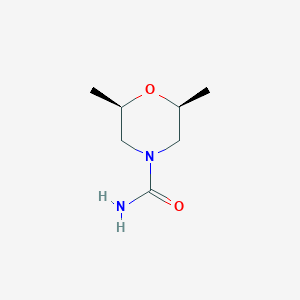
![2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438920.png)
![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)

